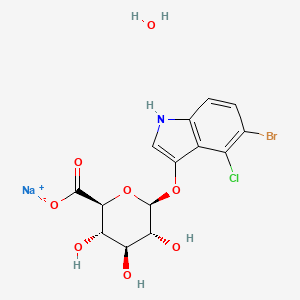
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is colorless until it undergoes enzymatic hydrolysis, resulting in the formation of a blue precipitate. It is widely used in various biochemical assays, particularly in histochemical and molecular biology applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-d-glucuronic acid in the presence of sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its purity and structural integrity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate primarily undergoes enzymatic hydrolysis when exposed to beta-glucuronidase. This reaction results in the cleavage of the glucuronide moiety, forming 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to produce an intensely blue product .
Common Reagents and Conditions
Enzymatic Hydrolysis: Beta-glucuronidase enzyme, pH 6.0-7.5, temperature 37°C.
Oxidation: Hydrogen peroxide, pH 7.0, temperature 25°C.
Reduction: Sodium borohydride, pH 8.0, temperature 0-5°C.
Major Products Formed
Enzymatic Hydrolysis: 5-Bromo-4-chloro-3-hydroxyindole.
Oxidation: 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronide oxide.
Reduction: 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronide alcohol.
Applications De Recherche Scientifique
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is extensively used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a substrate in enzyme assays to detect beta-glucuronidase activity.
Biology: Employed in histochemical staining to visualize beta-glucuronidase expression in tissues and cells.
Medicine: Utilized in diagnostic assays to identify bacterial contamination, particularly Escherichia coli, in clinical samples.
Industry: Applied in environmental monitoring to detect fecal contamination in water samples
Mécanisme D'action
The mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate involves its hydrolysis by the enzyme beta-glucuronidase. The enzyme cleaves the glucuronide bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This intermediate rapidly dimerizes to form an insoluble blue product, which can be easily detected visually. The molecular target of this compound is the beta-glucuronidase enzyme, and the pathway involves the hydrolysis of the glucuronide bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-d-galactopyranoside: A substrate for beta-galactosidase, producing a blue product upon enzymatic hydrolysis.
4-Methylumbelliferyl-beta-d-glucuronide: Another substrate for beta-glucuronidase, yielding a fluorescent product upon hydrolysis.
Uniqueness
5-Bromo-4-chloro-3-indolyl-beta-d-glucuronidesodiumsalthydrate is unique due to its high sensitivity and specificity for beta-glucuronidase. Its ability to produce a distinct blue color makes it an ideal choice for visual detection in various assays. Additionally, its stability and solubility in aqueous solutions enhance its usability in different experimental conditions .
Propriétés
Formule moléculaire |
C14H14BrClNNaO8 |
|---|---|
Poids moléculaire |
462.61 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C14H13BrClNO7.Na.H2O/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;;/h1-3,9-12,14,17-20H,(H,21,22);;1H2/q;+1;/p-1/t9-,10-,11+,12-,14+;;/m0../s1 |
Clé InChI |
KFNIJKKKHZYIER-ZSRZBWJVSA-M |
SMILES isomérique |
C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br.O.[Na+] |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-({6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}methylidene)aminothiophene-2-carboxylate](/img/structure/B15238698.png)
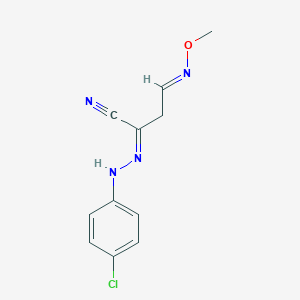
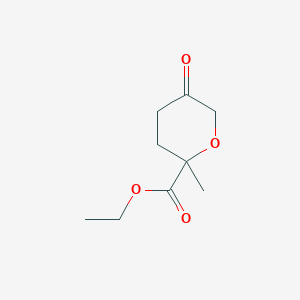
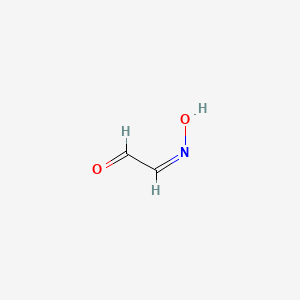
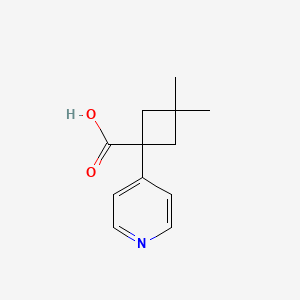
![[(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B15238713.png)
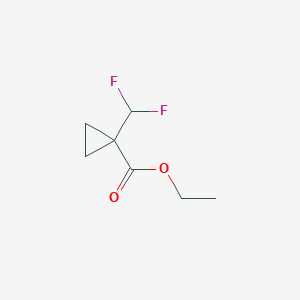
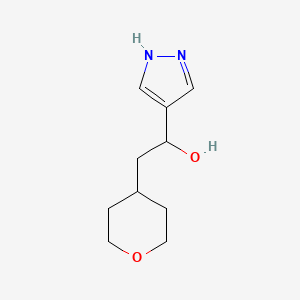
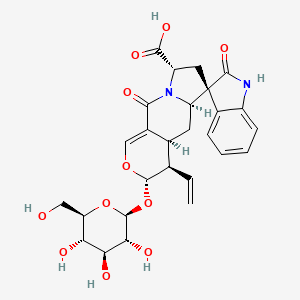
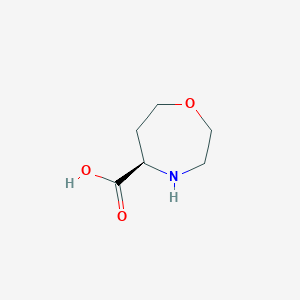
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopentyl)acetic acid](/img/structure/B15238742.png)
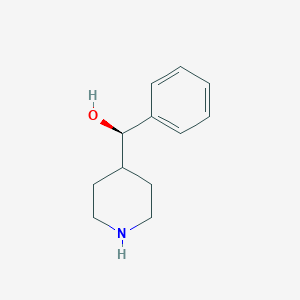
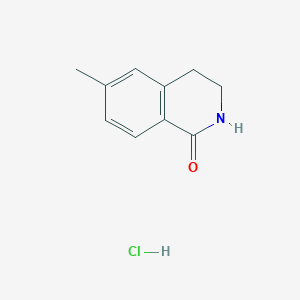
![3-ethyl-5-[(Z)-(4-methoxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B15238760.png)
